molecular formula C10H14Cl2N2 B7870126 N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine

Cat. No.: B7870126
M. Wt: 233.13 g/mol
InChI Key: LRRGLKZDPUVKIX-UHFFFAOYSA-N
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Description

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine is a chemical compound characterized by its molecular structure, which includes a dichlorobenzyl group attached to an ethane-1,2-diamine moiety. This compound is of interest in various scientific and industrial applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine typically involves the reaction of 2,6-dichlorobenzyl chloride with methylethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the temperature and pressure are carefully regulated to optimize yield and purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and other advanced technologies may be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding alcohols or carboxylic acids.

  • Reduction: Production of amines or amides.

  • Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine finds applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

  • Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.

  • Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine is structurally similar to other compounds such as N1-(2,6-dichlorobenzyl)-N1-ethylethane-1,2-diamine and N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide. its unique dichlorobenzyl group and ethane-1,2-diamine moiety confer distinct chemical properties and reactivity patterns, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • N1-(2,6-dichlorobenzyl)-N1-ethylethane-1,2-diamine

  • N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzamide

This comprehensive overview highlights the significance of N1-(2,6-Dichlorobenzyl)-N1-methylethane-1,2-diamine in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application in multiple fields.

Properties

IUPAC Name

N'-[(2,6-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-14(6-5-13)7-8-9(11)3-2-4-10(8)12/h2-4H,5-7,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRRGLKZDPUVKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=C(C=CC=C1Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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